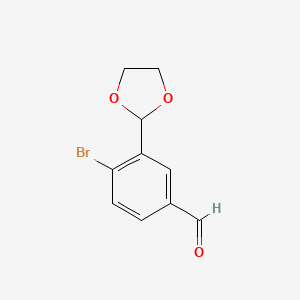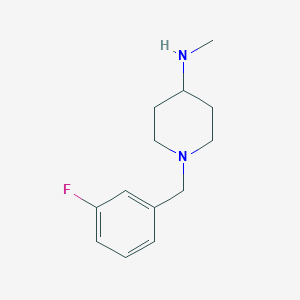
1-(3-Fluorobenzyl)-N-methylpiperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluorobenzyl)-N-methylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to a piperidine ring, which is further substituted with a methylamine group. The incorporation of fluorine into organic molecules often imparts unique chemical and biological properties, making such compounds of significant interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorobenzyl)-N-methylpiperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl chloride and N-methylpiperidine.
Nucleophilic Substitution: The 3-fluorobenzyl chloride undergoes a nucleophilic substitution reaction with N-methylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions
1-(3-Fluorobenzyl)-N-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as nitrating agents or halogenating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Functionalized aromatic compounds with various substituents on the benzyl ring.
科学的研究の応用
1-(3-Fluorobenzyl)-N-methylpiperidin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including interactions with various biological targets.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(3-Fluorobenzyl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The fluorobenzyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The piperidine ring and methylamine group contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties, influencing its absorption, distribution, metabolism, and excretion.
類似化合物との比較
Similar Compounds
1-(3-Fluorobenzyl)piperazine: Similar structure but with a piperazine ring instead of a piperidine ring.
3-Fluorobenzyl chloride: A precursor in the synthesis of 1-(3-Fluorobenzyl)-N-methylpiperidin-4-amine.
N-methylpiperidine: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to the combination of the fluorobenzyl group and the piperidine ring, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications.
特性
分子式 |
C13H19FN2 |
|---|---|
分子量 |
222.30 g/mol |
IUPAC名 |
1-[(3-fluorophenyl)methyl]-N-methylpiperidin-4-amine |
InChI |
InChI=1S/C13H19FN2/c1-15-13-5-7-16(8-6-13)10-11-3-2-4-12(14)9-11/h2-4,9,13,15H,5-8,10H2,1H3 |
InChIキー |
NTSSFQBKYXOOFD-UHFFFAOYSA-N |
正規SMILES |
CNC1CCN(CC1)CC2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


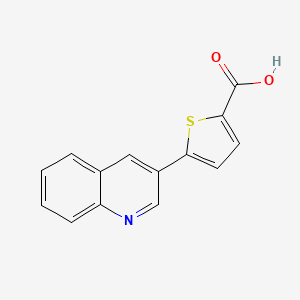
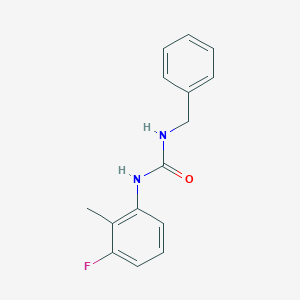
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B12836922.png)
![2-(2-Cyclopropyl-5-(ethylsulfonyl)-1-methyl-1H-imidazol-4-yl)-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B12836925.png)
![3-(Hydroxyimino)-8-methyl-5-phenyl-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinolin-2(3H)-one](/img/structure/B12836945.png)
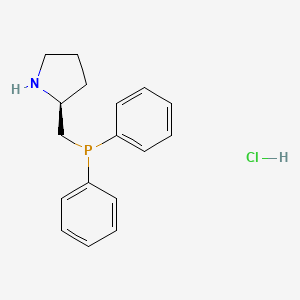
![Propanamide, 3-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoro-](/img/structure/B12836953.png)

![7-chloro-4-methyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B12836968.png)
![13-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12836975.png)
![4-(6-Oxo-6,7,8,9-tetrahydro-2,7,9a-triazabenzo[cd]azulen-1-yl)benzaldehyde](/img/structure/B12836985.png)
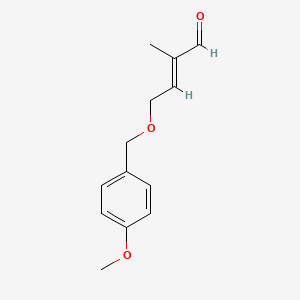
![8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12836994.png)
